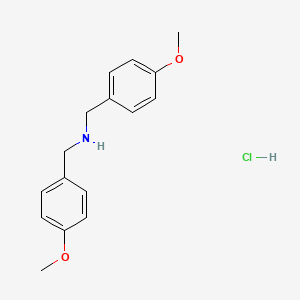

![molecular formula C23H23N3O4 B2359772 3-[3-(2,4-二甲氧基苯基)-1,2,4-恶二唑-5-基]-6-甲基-1-丙基喹啉-4(1H)-酮 CAS No. 1326831-10-0](/img/structure/B2359772.png)

3-[3-(2,4-二甲氧基苯基)-1,2,4-恶二唑-5-基]-6-甲基-1-丙基喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

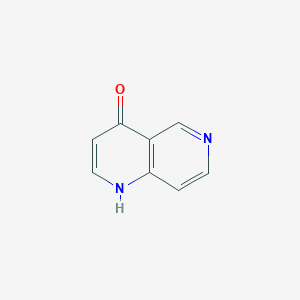

The compound is a complex organic molecule that contains several functional groups, including a 2,4-dimethoxyphenyl group, a 1,2,4-oxadiazol group, and a quinolin-4-one group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to predict the exact 3D structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the oxadiazole ring is generally stable but can participate in reactions under certain conditions . The quinolin-4-one group might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties like solubility, melting point, boiling point, and spectral properties (IR, NMR, MS) could be determined experimentally .科学研究应用

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. Notably, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Despite moderate yield due to the retro-Michael reaction, both synthetic reactions (chalcone preparation and triazole Michael-addition to chalcone) exhibit good green metrics .

NF-κB Inhibition

The compound has potential as an NF-κB inhibitor, which is relevant in anticancer drug research. NF-κB plays a crucial role in regulating immune responses and inflammation. Inhibiting NF-κB could be beneficial in cancer treatment .

Retinoid Nuclear Modulation

Certain derivatives of this compound act as retinoid nuclear modulators. Retinoids are essential for various physiological processes, including cell differentiation, immune function, and vision. These compounds are important agents for treating metabolic and immunological diseases .

Neuroinflammation and Brain Disorders

Lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound may impact brain disorders. Neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of conditions like neurodegenerative diseases. These mediators could have a beneficial effect in such contexts .

Inducing γ-Globin Gene Expression

3-(3,4-Dimethoxyphenyl)propionic acid, a derivative of the compound, has been used in screening short-chain fatty acid derivatives. It induces γ-globin gene expression in reporter assays and erythropoiesis in vivo .

Intermediate in Muscle Relaxant Synthesis

3,4-Dimethoxyphenylacetonitrile, another derivative, serves as an intermediate in the preparation of the muscle relaxant papaverine .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-5-10-26-13-18(21(27)17-11-14(2)6-9-19(17)26)23-24-22(25-30-23)16-8-7-15(28-3)12-20(16)29-4/h6-9,11-13H,5,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGDYAFLWKJHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2359701.png)

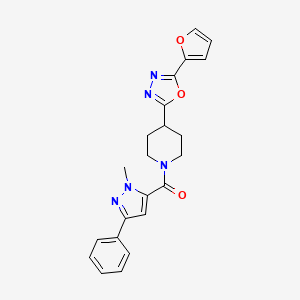

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2359702.png)

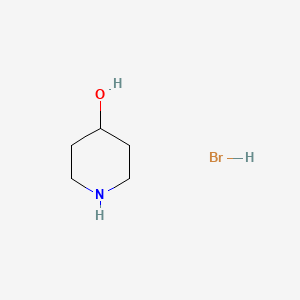

![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2359705.png)

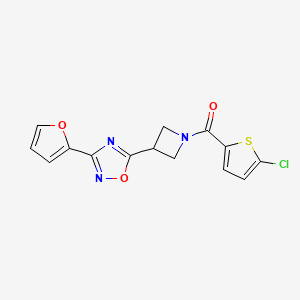

![3-((4-(4-methoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2359706.png)

![N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359707.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359709.png)